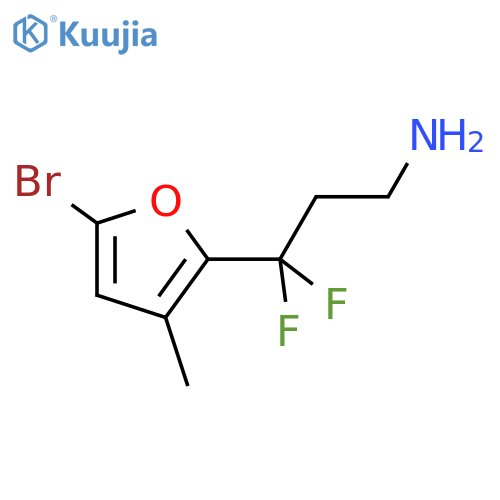

Cas no 2228647-22-9 (3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine)

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine

- EN300-1948163

- 2228647-22-9

-

- インチ: 1S/C8H10BrF2NO/c1-5-4-6(9)13-7(5)8(10,11)2-3-12/h4H,2-3,12H2,1H3

- InChIKey: GGOXFUBJJLIFAR-UHFFFAOYSA-N

- SMILES: BrC1=CC(C)=C(C(CCN)(F)F)O1

計算された属性

- 精确分子量: 252.99138g/mol

- 同位素质量: 252.99138g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 13

- 回転可能化学結合数: 3

- 複雑さ: 180

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.2Ų

- XLogP3: 2.3

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1948163-0.05g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 0.05g |

$1880.0 | 2023-09-17 | ||

| Enamine | EN300-1948163-2.5g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 2.5g |

$4388.0 | 2023-09-17 | ||

| Enamine | EN300-1948163-1.0g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 1g |

$2239.0 | 2023-06-01 | ||

| Enamine | EN300-1948163-10g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 10g |

$9627.0 | 2023-09-17 | ||

| Enamine | EN300-1948163-5g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 5g |

$6492.0 | 2023-09-17 | ||

| Enamine | EN300-1948163-10.0g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 10g |

$9627.0 | 2023-06-01 | ||

| Enamine | EN300-1948163-0.5g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 0.5g |

$2149.0 | 2023-09-17 | ||

| Enamine | EN300-1948163-5.0g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 5g |

$6492.0 | 2023-06-01 | ||

| Enamine | EN300-1948163-0.1g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 0.1g |

$1970.0 | 2023-09-17 | ||

| Enamine | EN300-1948163-0.25g |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine |

2228647-22-9 | 0.25g |

$2059.0 | 2023-09-17 |

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine 関連文献

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456

-

Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amineに関する追加情報

Exploring the Unique Properties and Applications of 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine (CAS No. 2228647-22-9)

In the ever-evolving field of organic chemistry, 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine (CAS No. 2228647-22-9) has emerged as a compound of significant interest due to its unique structural features and potential applications. This furan-based amine derivative combines a brominated methylfuran moiety with a difluoropropanamine group, creating a versatile building block for pharmaceutical and materials science research. Researchers are particularly intrigued by how the bromine substitution and difluoro modification influence the compound's reactivity and biological activity.

The molecular structure of 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine presents several noteworthy characteristics. The furan ring system provides aromaticity and potential for π-π stacking interactions, while the bromine atom at the 5-position offers opportunities for further functionalization through cross-coupling reactions. The 3,3-difluoropropanamine tail introduces both fluorine effects (enhanced lipophilicity and metabolic stability) and an amine handle for additional derivatization. This combination makes CAS No. 2228647-22-9 particularly valuable in drug discovery programs targeting CNS disorders and inflammation, where such structural motifs are increasingly sought after.

Recent studies have highlighted the potential of 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine in medicinal chemistry applications. The pharmaceutical industry has shown growing interest in furan-containing compounds due to their diverse biological activities and improved pharmacokinetic profiles. When combined with the difluoroalkylamine moiety, this compound demonstrates enhanced blood-brain barrier penetration compared to non-fluorinated analogs, making it particularly relevant for neuroscience research. Computational modeling suggests the brominated furan core may interact favorably with various enzyme active sites, sparking investigations into its potential as a kinase inhibitor scaffold.

Beyond pharmaceutical applications, 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine (CAS No. 2228647-22-9) has found utility in materials science. The compound's ability to serve as a precursor for functionalized polymers has attracted attention from researchers developing advanced materials with tailored electronic properties. The bromine substituent allows for facile incorporation into conjugated systems through various polymerization techniques, while the amine functionality provides a site for further modification or cross-linking. These features make it valuable for creating specialty coatings, conductive polymers, and sensor materials with enhanced environmental stability.

The synthesis and handling of 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine require careful consideration of its chemical properties. While not classified as hazardous under standard conditions, the brominated furan derivative should be protected from strong oxidizers and stored in cool, dry conditions. The difluorinated amine portion confers increased stability against metabolic degradation compared to non-fluorinated analogs, a feature particularly valuable in probe molecule development. Recent advances in synthetic methodology have improved access to this compound, with modern routes emphasizing atom economy and reduced environmental impact - addressing growing concerns about sustainable chemistry practices.

Market trends indicate rising demand for specialized furan-based building blocks like 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine. The compound's dual functionality (bromine for cross-coupling and amine for condensation reactions) makes it particularly versatile in parallel synthesis approaches favored by pharmaceutical researchers. Analytical data shows the difluoropropanamine fragment can significantly influence the physicochemical properties of resulting derivatives, often improving solubility and membrane permeability - key considerations in modern drug design. These attributes have positioned CAS No. 2228647-22-9 as a valuable intermediate in fragment-based drug discovery campaigns.

Quality control and characterization of 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine require specialized analytical techniques. Advanced NMR methods (particularly 19F NMR) are essential for verifying the difluoromethylene group integrity, while mass spectrometry confirms molecular weight and purity. The brominated aromatic system exhibits characteristic UV-Vis absorption, providing an additional quality control parameter. These analytical challenges reflect the compound's structural complexity and the need for rigorous characterization when used in sensitive applications like medicinal chemistry or materials science.

Looking forward, research into 3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine (CAS No. 2228647-22-9) continues to expand across multiple disciplines. Its unique combination of a halogenated heterocycle with a fluorinated amine tail addresses several contemporary challenges in chemical biology and materials development. As synthetic methods become more efficient and sustainable, and as understanding of structure-activity relationships deepens, this compound is poised to play an increasingly important role in the development of novel therapeutic agents and functional materials. The scientific community anticipates new discoveries leveraging this versatile building block's distinctive properties in the coming years.

2228647-22-9 (3-(5-bromo-3-methylfuran-2-yl)-3,3-difluoropropan-1-amine) Related Products

- 864967-77-1(Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)

- 406199-75-5(<br>(6-Ethyl-4-oxo-3-phenyl-3,4-dihydro-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-ac etic acid)

- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)

- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)

- 63303-29-7(Spiroisochroman-4,4'-piperidine)

- 476277-37-9(N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide)

- 1261733-73-6(2-Amino-3-(2-(trifluoromethyl)phenyl)pyridine-6-methanol)

- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1806964-25-9(Ethyl 2-(difluoromethyl)-5-methyl-6-nitropyridine-3-carboxylate)

- 2229285-93-0(3-(4-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid)